

Methyl 3,5-difluorobenzoate molecular structure and geometry

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Compound of Interest

Compound Name: Methyl 3,5-difluorobenzoate

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An In-Depth Technical Guide to the Molecular Structure and Geometry of **Methyl 3,5-Difluorobenzoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-difluorobenzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms onto the phenyl ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and advanced materials.^{[1][2]} This guide provides a comprehensive analysis of the molecular structure and geometry of **methyl 3,5-difluorobenzoate**, grounded in experimental data from its parent carboxylic acid and supplemented by established chemical principles. It further details a robust protocol for its synthesis and purification via Fischer-Speier esterification and outlines its key spectroscopic characteristics for accurate identification and quality control.

Introduction: The Significance of Fluorination in Molecular Design

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.^[1] The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—impart profound changes to a

molecule's physicochemical and pharmacological profile. In the context of **methyl 3,5-difluorobenzoate**, the two fluorine atoms positioned meta to the ester group exert a strong inductive electron-withdrawing effect, which modulates the reactivity of the aromatic ring and the properties of the ester functional group. This substitution pattern is crucial for enhancing metabolic stability by blocking sites susceptible to oxidative metabolism and for fine-tuning binding interactions with biological targets.[2] Consequently, the 3,5-difluorobenzoyl moiety is a recurring motif in a range of biologically active compounds.[3]

Molecular Structure and Geometry

The molecular structure of **methyl 3,5-difluorobenzoate** consists of a central benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a methyl ester group at the 1 position.

Caption: 2D Chemical Structure of **Methyl 3,5-Difluorobenzoate**.

Core Aromatic Ring Geometry: Insights from 3,5-Difluorobenzoic Acid

While a crystal structure for **methyl 3,5-difluorobenzoate** is not publicly available, the crystal structure of its parent compound, 3,5-difluorobenzoic acid, provides experimentally determined geometric parameters for the core 3,5-difluorophenyl moiety.[4][5] X-ray diffraction studies reveal that the aromatic ring is nearly planar, with minor distortions induced by the substituents. The presence of two highly electronegative fluorine atoms influences the bond lengths and angles of the benzene ring.

Table 1: Key Geometric Parameters of the 3,5-Difluorophenyl Moiety (from 3,5-Difluorobenzoic Acid Crystal Structure)[5]

Parameter	Bond/Angle	Value (Å or °)
Bond Lengths	C-C (aromatic, avg.)	~1.38 Å
C-F (avg.)	~1.35 Å	
C-C(arboxylic)	~1.49 Å	
Bond Angles	C-C-C (internal ring)	~120° (with slight variations)
F-C-C	~118-120°	

The C-F bond lengths are typical for aryl fluorides. The C-C bond lengths within the aromatic ring show minimal deviation from the standard value for benzene, indicating that the aromatic character is well-maintained. The internal bond angles of the ring are slightly distorted from the ideal 120° of a perfect hexagon, a common effect of substitution.^[5]

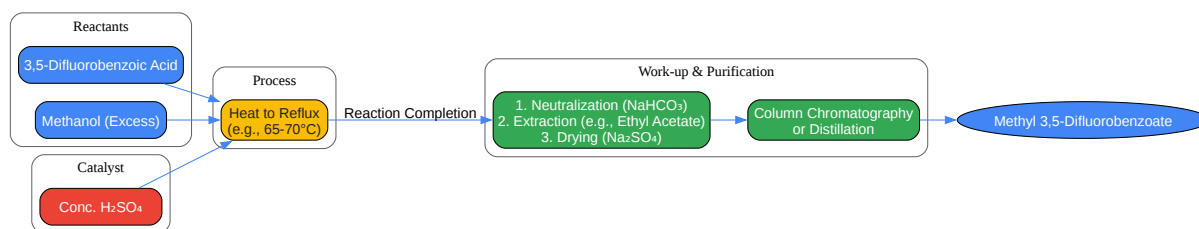
Ester Group Conformation and Planarity

The geometry of the methyl ester group relative to the aromatic ring is a critical determinant of the molecule's overall shape and electronic properties. For benzoate esters, there is a delicate balance between two main conformations: a planar conformation where the ester group is coplanar with the aromatic ring, maximizing π -conjugation, and a non-planar conformation, which can relieve steric strain.

In **methyl 3,5-difluorobenzoate**, the fluorine atoms are in the meta positions and thus do not exert significant steric hindrance on the ester group. Therefore, the molecule is expected to adopt a largely planar conformation to maximize resonance stabilization between the carbonyl group and the aromatic π -system. The key dihedral angle to consider is C2-C1-C(O)-O, which is predicted to be close to 0° or 180°.

Synthesis and Purification

Methyl 3,5-difluorobenzoate is most commonly and efficiently synthesized via the Fischer-Speier esterification of 3,5-difluorobenzoic acid with methanol, using a strong acid catalyst.^[6] This method is reliable, scalable, and utilizes readily available starting materials.



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Caption: Fischer-Speier Esterification Workflow for **Methyl 3,5-Difluorobenzoate**.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Materials:

- 3,5-Difluorobenzoic acid (1.0 eq)[7]
- Anhydrous Methanol (serves as reactant and solvent)
- Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Ethyl Acetate (or other suitable extraction solvent)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluorobenzoic acid. Add an excess of anhydrous methanol (e.g., 10-20 equivalents) to serve as both reactant and solvent.
- **Catalyst Addition:** While stirring, carefully and slowly add the catalytic amount of concentrated sulfuric acid to the mixture.[\[8\]](#)
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.[\[9\]](#)
- **Work-up - Quenching and Neutralization:** After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x volume of the aqueous layer).[\[10\]](#)
- **Washing:** Combine the organic layers and wash sequentially with water and then with brine to remove any remaining inorganic salts.[\[9\]](#)
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **methyl 3,5-difluorobenzoate** can be purified by vacuum distillation or by column chromatography on silica gel if non-volatile impurities are present.

Spectroscopic Characterization

Accurate characterization of **methyl 3,5-difluorobenzoate** is essential for confirming its identity and purity. The following sections describe the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

- **Aromatic Protons:** The two protons at the C2 and C6 positions are chemically equivalent, as is the single proton at the C4 position. This will result in two distinct signals in the aromatic region (δ 7.0-8.0 ppm). The C4 proton will appear as a triplet of triplets (tt) due to coupling with the two equivalent fluorine atoms and the two equivalent C2/C6 protons. The C2/C6 protons will appear as a doublet of doublets (dd).
- **Methyl Protons:** The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.[\[11\]](#)

^{13}C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. Due to C-F coupling, the signals for the fluorinated carbons will appear as doublets or triplets.

- **Carbonyl Carbon:** A singlet in the δ 164-167 ppm range.
- **Aromatic Carbons:**
 - C1 (ipso-carbon attached to ester): A singlet or a triplet with a small coupling constant.
 - C3/C5 (attached to Fluorine): A doublet with a large ^1JCF coupling constant (\sim 240-250 Hz).
 - C2/C6: A doublet or triplet due to ^2JCF coupling.
 - C4: A triplet due to ^2JCF coupling.
- **Methyl Carbon:** A singlet around δ 52-53 ppm.[\[11\]](#)

Table 2: Predicted NMR Data for **Methyl 3,5-Difluorobenzoate**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (Hz)
^1H NMR	~7.3-7.5	dd	-
~7.0-7.2	tt	-	-
~3.9	s	-	
^{13}C NMR	~165	s	
~163	d	$^1\text{JCF} \approx 250$	-
~133	t	$^3\text{JCF} \approx 10$	
~115	d	$^2\text{JCF} \approx 25$	
~110	t	$^2\text{JCF} \approx 21$	
~53	s	-	

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for **Methyl 3,5-Difluorobenzoate**

Wavenumber (cm^{-1})	Vibration Type	Intensity
~3100-3000	C-H (aromatic) stretch	Medium-Weak
~2960-2850	C-H (methyl) stretch	Medium-Weak
~1730-1715	C=O (ester) stretch	Strong
~1600, ~1450	C=C (aromatic) stretch	Medium
~1300-1100	C-F stretch	Strong
~1250-1000	C-O (ester) stretch	Strong

The most prominent peaks will be the strong carbonyl stretch of the ester and the strong C-F stretching vibrations.[\[12\]](#)

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, **methyl 3,5-difluorobenzoate** is expected to show a clear molecular ion peak (M^+) at $m/z = 172$. The fragmentation pattern would likely involve the loss of the methoxy group ($-OCH_3$, $m/z = 31$) to give a fragment at $m/z = 141$ (the 3,5-difluorobenzoyl cation), followed by the loss of carbon monoxide ($-CO$, $m/z = 28$) to yield a fragment at $m/z = 113$ (the 3,5-difluorophenyl cation).^[13]

Applications in Drug Development and Materials Science

Methyl 3,5-difluorobenzoate serves as a key intermediate in the synthesis of a wide array of complex molecules.^[7]

- **Pharmaceuticals:** The 3,5-difluorophenyl group is incorporated into drug candidates to enhance metabolic stability and binding affinity. It is a building block for inhibitors of various enzymes and receptors.^[1]
- **Agrochemicals:** It is used in the production of advanced herbicides and pesticides, where the fluorine atoms contribute to increased efficacy.^[7]
- **Materials Science:** The compound is utilized in the synthesis of specialty polymers and liquid crystals, where the polar C-F bonds and the rigid aromatic structure impart desirable thermal and electronic properties.

Conclusion

Methyl 3,5-difluorobenzoate is a molecule of fundamental importance, deriving its utility from the strategic placement of two fluorine atoms on an aromatic ring. This guide has provided a detailed examination of its molecular structure and geometry, leveraging experimental data from its parent acid to inform the dimensions of its core structure. A robust and verifiable synthesis protocol has been outlined, alongside a comprehensive summary of its expected spectroscopic characteristics, providing researchers with the necessary tools for its preparation and characterization. The continued exploration of fluorinated compounds in science and technology ensures that **methyl 3,5-difluorobenzoate** will remain a valuable and widely used chemical building block.

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